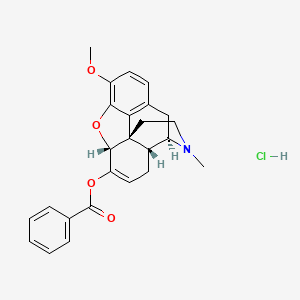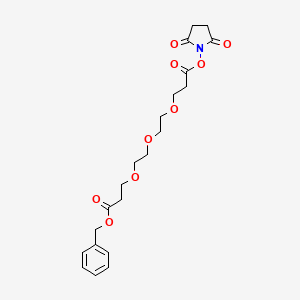![molecular formula C23H24Cl2N2O6S B606086 ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate CAS No. 2244451-48-5](/img/structure/B606086.png)
ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate
Overview
Description
BI-4916 is an ester prodrug of the highly potent inhibitor BI-4924, targeting the enzyme 3-phosphoglycerate dehydrogenase (PHGDH). PHGDH catalyzes the first step of de novo serine biosynthesis downstream of glycolysis and is the rate-limiting enzyme for the pathway. BI-4916 is cell permeable and undergoes cellular uptake followed by hydrolysis to BI-4924, allowing for intracellular enrichment of the active compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: BI-4916 is synthesized as an ester prodrug of BI-4924. The synthetic route involves the esterification of BI-4924 with appropriate reagents under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods: Industrial production of BI-4916 would involve large-scale esterification processes, ensuring high purity and yield. The process would be optimized for scalability, cost-effectiveness, and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions: BI-4916 undergoes hydrolysis to form BI-4924, its active form. This hydrolysis is a key reaction that occurs intracellularly, enabling the compound to exert its inhibitory effects on PHGDH.
Common Reagents and Conditions: The hydrolysis of BI-4916 to BI-4924 typically occurs under physiological conditions within the cell. Specific reagents and conditions for other reactions involving BI-4916 are not extensively documented.
Major Products: The primary product of the hydrolysis of BI-4916 is BI-4924, which is the active inhibitor of PHGDH .
Scientific Research Applications
BI-4916 is primarily used in scientific research to study the inhibition of PHGDH and its effects on cellular metabolism. PHGDH is amplified or overexpressed in a subset of tumors, including melanoma and triple-negative breast cancers. Research applications include:
Cancer Research: BI-4916 is used to investigate the role of PHGDH in cancer cell metabolism and proliferation. It helps in understanding the dependency of certain cancer cells on serine biosynthesis.
Metabolic Studies: The compound is used to study the metabolic pathways involving serine biosynthesis and the impact of PHGDH inhibition on these pathways.
Drug Development: BI-4916 serves as a tool compound for developing new therapeutic agents targeting PHGDH for cancer treatment
Mechanism of Action
BI-4916 exerts its effects by being hydrolyzed to BI-4924, which is a potent inhibitor of PHGDH. PHGDH catalyzes the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate in a NAD-dependent manner. By inhibiting PHGDH, BI-4924 disrupts the serine biosynthesis pathway, leading to reduced serine levels and affecting cellular metabolism. This inhibition is particularly effective in cancer cells that are dependent on serine biosynthesis for growth and survival .
Comparison with Similar Compounds
BI-4924: The active form of BI-4916, directly inhibits PHGDH.
BI-5583: A negative control compound used in experiments involving BI-4916.
NCT-503: Another PHGDH inhibitor with a different mechanism of action.
CBR-5884: A PHGDH inhibitor with distinct biochemical properties.
Uniqueness of BI-4916: BI-4916 is unique due to its prodrug nature, allowing for better cellular uptake and intracellular hydrolysis to the active inhibitor BI-4924. This property makes it particularly useful for cellular experiments and studying the intracellular effects of PHGDH inhibition .
Properties
IUPAC Name |
ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24Cl2N2O6S/c1-4-33-20(29)12-34(31,32)15-7-5-14(6-8-15)17(11-28)26-23(30)19-10-16-18(27(19)3)9-13(2)21(24)22(16)25/h5-10,17,28H,4,11-12H2,1-3H3,(H,26,30)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDAVCLCBXIYPW-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C1=CC=C(C=C1)C(CO)NC(=O)C2=CC3=C(N2C)C=C(C(=C3Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CS(=O)(=O)C1=CC=C(C=C1)[C@@H](CO)NC(=O)C2=CC3=C(N2C)C=C(C(=C3Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl2N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



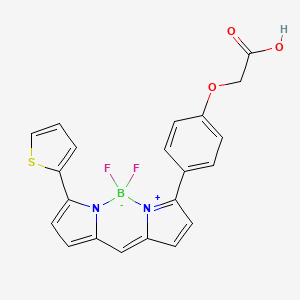
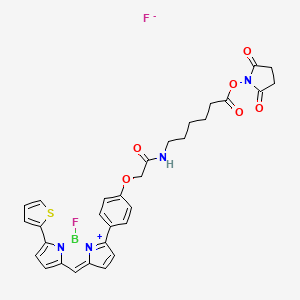

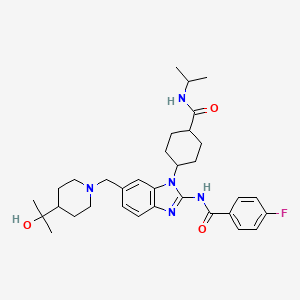
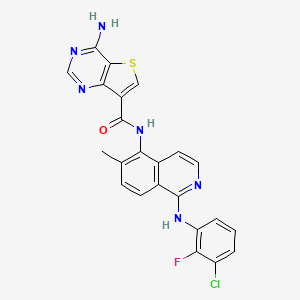


![Benzenesulfonyl fluoride, 3-[[[5-hydroxy-6-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]-](/img/structure/B606021.png)
